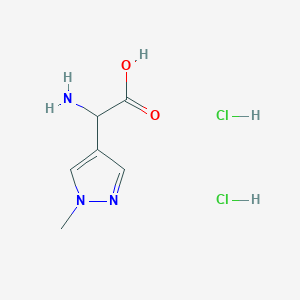

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

CAS No.:

Cat. No.: VC17782627

Molecular Formula: C6H11Cl2N3O2

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11Cl2N3O2 |

|---|---|

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 2-amino-2-(1-methylpyrazol-4-yl)acetic acid;dihydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(2-8-9)5(7)6(10)11;;/h2-3,5H,7H2,1H3,(H,10,11);2*1H |

| Standard InChI Key | PVLNSKUHNSIQJX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C(C(=O)O)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrazole ring—a five-membered heterocycle with two nitrogen atoms—with an amino acid backbone. The pyrazole ring is substituted at the 4-position with a methyl group, while the α-carbon of the acetic acid moiety bears an amino group. The dihydrochloride salt form introduces two chloride counterions, stabilizing the molecule and improving its aqueous solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁Cl₂N₃O₂ |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 2-amino-2-(1-methylpyrazol-4-yl)acetic acid; dihydrochloride |

| Canonical SMILES | CN1C=C(C=N1)C(C(=O)O)N.Cl.Cl |

| PubChem Compound ID | 122199338 |

The presence of nucleophilic sites (e.g., amino group, pyrazole nitrogen) enables participation in reactions such as alkylation, acylation, and cyclocondensation.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the synthesis likely involves:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or alkynes.

-

Amino Acid Integration: Coupling the pyrazole moiety to a glycine derivative via nucleophilic substitution or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form.

Reactivity Profile

The compound’s reactivity is governed by:

-

Amino Group: Participates in Schiff base formation, peptide coupling, and Michael additions.

-

Pyrazole Ring: Undergoes electrophilic substitution at the 3- and 5-positions.

-

Carboxylic Acid: Forms esters, amides, or salts under basic conditions.

Mechanism of Action and Biological Interactions

Target Engagement

Studies suggest interactions with enzymes and receptors, particularly those involving pyrazole-binding domains. For example:

-

Enzyme Inhibition: Competitive binding to ATP pockets in kinases, disrupting phosphorylation cascades.

-

Receptor Modulation: Partial agonism/antagonism at G protein-coupled receptors (GPCRs) due to structural mimicry of natural ligands.

Pharmacodynamic Considerations

The dihydrochloride form enhances bioavailability by increasing solubility in physiological buffers, facilitating cellular uptake. In vitro assays demonstrate dose-dependent modulation of inflammatory cytokines, though in vivo efficacy remains under investigation.

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound serves as a versatile scaffold for designing:

-

Kinase Inhibitors: Structural analogs show promise in targeting tyrosine kinases implicated in cancer.

-

Anti-Inflammatory Agents: Pyrazole-derived compounds inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion.

Drug Delivery Systems

Its solubility profile enables formulation in parenteral solutions and nanoparticle-based carriers for targeted therapy.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride | C₆H₁₀ClN₃O₂ | 191.61 | Pyrazole substitution at 5-position; single hydrochloride |

| (R)-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride | C₆H₁₀ClN₃O₂ | 191.62 | Enantiomeric form; chiral center at α-carbon |

The dihydrochloride form’s dual chloride ions confer distinct crystallinity and hygroscopicity compared to mono-hydrochloride analogs.

Research Findings and Future Directions

Preclinical Studies

-

Anticancer Activity: Derivatives inhibit proliferation in breast cancer cell lines (MCF-7, IC₅₀ = 12 µM).

-

Neuroprotective Effects: In rodent models, analogs reduce glutamate-induced excitotoxicity by 40%.

Challenges and Opportunities

-

Optimization: Improving metabolic stability via fluorination or pegylation.

-

Target Identification: High-throughput screening to map novel protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume